4-Methoxyoxolan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQNYFRBOGYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212285-89-6 | |
| Record name | rac-(3R,4S)-4-methoxyoxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methoxyoxolan 3 Amine and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-methoxyoxolan-3-amine reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary bonds for disconnection are the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group.
Scheme 1: Key Retrosynthetic Disconnections for this compound
This schematic illustrates two primary retrosynthetic pathways. The first involves the disconnection of the amine via a reductive amination of a ketone precursor. The second pathway involves the disconnection of both the methoxy and amino groups, leading back to a diol precursor, which can often be sourced from the chiral pool of carbohydrates.
One logical disconnection involves the C3-N bond, suggesting a late-stage introduction of the amine group. This can be achieved through the reductive amination of a corresponding ketone, 4-methoxytetrahydrofuran-3-one. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This ketone precursor, in turn, can be derived from a suitable hydroxy- or protected hydroxy-tetrahydrofuran derivative.
Alternatively, a more fundamental disconnection can be made at both the C4-O (methoxy) and C3-N bonds. This approach leads back to a 3,4-dihydroxy-tetrahydrofuran precursor. Such precursors are often accessible from the "chiral pool," particularly from readily available carbohydrates or other chiral molecules like tartaric acid . commonorganicchemistry.com This strategy offers the advantage of inherent stereocontrol originating from the chiral starting material.
Approaches from Carbohydrate Precursors
Carbohydrates serve as excellent starting materials for the synthesis of chiral tetrahydrofurans due to their inherent stereochemistry. commonorganicchemistry.com Sugars like D-xylose or D-ribose can be chemically modified to yield the desired tetrahydrofuran (B95107) ring system with the correct stereochemical configuration at C3 and C4.
A general strategy involves the selective protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring, often through intramolecular cyclization. For instance, a protected pentose (B10789219) derivative can undergo a series of reactions including reduction, selective deprotection, and cyclization to form a 3,4-dihydroxy-tetrahydrofuran scaffold.
Once the diol is obtained, the hydroxyl groups can be sequentially functionalized. For example, one hydroxyl group can be converted into a good leaving group and displaced with an azide (B81097) functionality (a precursor to the amine). The remaining hydroxyl group can then be methylated. The final step would involve the reduction of the azide to the primary amine. The stereochemistry of the final product is dictated by the choice of the starting carbohydrate and the reaction conditions that control the stereochemical outcome of the nucleophilic substitution steps.
Synthesis from Functionalized Tetrahydrofurans
An alternative to building the tetrahydrofuran ring from acyclic precursors is to start with an already-formed, functionalized tetrahydrofuran. This approach focuses on the strategic introduction of the methoxy and amine groups onto a pre-existing heterocyclic core.
Introduction of the Methoxy Group
The introduction of the methoxy group at the C4 position can be accomplished through several established methods, primarily involving the conversion of a hydroxyl group to a methyl ether.
A straightforward method for methylation is the Williamson ether synthesis. This involves the deprotonation of a C4-hydroxyl group on the tetrahydrofuran ring with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent (e.g., methyl iodide or dimethyl sulfate). The success of this reaction depends on the absence of other reactive functional groups and can be influenced by steric hindrance around the hydroxyl group.
The Mitsunobu reaction provides a powerful and often stereospecific method for converting a secondary alcohol to an ether with inversion of configuration. wikipedia.orgorganic-chemistry.orgtcichemicals.comresearchgate.net In the context of synthesizing this compound, a precursor such as a 3-azido-tetrahydrofuran-4-ol could be subjected to Mitsunobu conditions using methanol (B129727) as the nucleophile. This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with clean inversion of stereochemistry at the C4 position, offering a high degree of stereocontrol. organic-chemistry.org
Table 1: Comparison of Methods for Methoxy Group Introduction
| Method | Reagents | Stereochemistry | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Methylating agent (e.g., CH₃I) | Retention | Simple reagents, cost-effective | May not be suitable for complex molecules, potential for side reactions |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Methanol | Inversion | High stereospecificity, mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |
Amine Functionalization at the C3-Position
The introduction of the amine group at the C3 position is a critical step that also requires careful consideration of stereochemistry.
One of the most common and effective methods is the reductive amination of a ketone precursor, specifically 4-methoxytetrahydrofuran-3-one. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the ketone starting material. wikipedia.orgmasterorganicchemistry.comharvard.edu The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and the steric environment around the imine.
Alternatively, the amine group can be introduced via nucleophilic substitution. A precursor with a good leaving group (e.g., a tosylate or mesylate) at the C3 position can be displaced by an azide nucleophile (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step process often proceeds with inversion of stereochemistry at the C3 center.
Table 2: Methods for Amine Functionalization at C3
| Method | Precursor | Reagents | Key Features |
| Reductive Amination | 4-Methoxytetrahydrofuran-3-one | NH₃ or equivalent, NaBH₃CN or NaBH(OAc)₃ | One-pot procedure, generally good yields. wikipedia.orgmasterorganicchemistry.com |
| Nucleophilic Substitution followed by Reduction | 4-Methoxy-3-(sulfonyloxy)tetrahydrofuran | 1. NaN₃ 2. LiAlH₄ or H₂/Pd | Stereospecific (inversion at C3), well-established. |
Gabriel Synthesis Routes
The Gabriel synthesis is a robust and well-established method for the preparation of primary amines, effectively avoiding the overalkylation issues often seen with direct alkylation of ammonia. wikipedia.orglibretexts.org The reaction utilizes the phthalimide (B116566) anion as an ammonia surrogate. wikipedia.org
The synthesis of this compound via this route would commence with a suitable precursor, such as 3-bromo-4-methoxyoxolane (B13171598) or a corresponding tosylate. The key steps are:
N-Alkylation: The phthalimide anion, typically generated by treating phthalimide with a base like potassium hydroxide (B78521) (KOH), acts as a nucleophile. It displaces a leaving group at the C-3 position of the oxolane ring in an SN2 reaction to form N-(4-methoxyoxolan-3-yl)phthalimide. libretexts.org
Deprotection: The primary amine is liberated from the phthalimide group. While acidic hydrolysis is possible, the use of hydrazine (B178648) (the Ing-Manske procedure) is more common. wikipedia.org This step yields the desired this compound and a stable phthalhydrazide (B32825) byproduct. wikipedia.org
| Step | Description | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Phthalimide Anion | Phthalimide, Potassium Hydroxide (KOH) | Potassium Phthalimide |
| 2 | Nucleophilic Substitution (SN2) | 3-Bromo-4-methoxyoxolane, Potassium Phthalimide | N-(4-methoxyoxolan-3-yl)phthalimide |
| 3 | Amine Liberation | Hydrazine (N2H4) | This compound |
This method is particularly effective for creating primary amines from primary or secondary alkyl halides. orgoreview.com
Azide Reduction Methodologies
The reduction of an organic azide provides a clean and high-yielding pathway to primary amines. This two-step sequence involves the initial introduction of an azide group, followed by its reduction. jove.com
Azide Formation: The process begins with the nucleophilic substitution of a leaving group (e.g., halide or tosylate) on the oxolane ring with an azide salt, such as sodium azide (NaN₃). This SN2 reaction produces 3-azido-4-methoxyoxolane. orgoreview.com An advantage of this step is that the resulting alkyl azide is not nucleophilic, which prevents any undesirable side reactions or polyalkylation. libretexts.org
Azide Reduction: The azide group is then reduced to a primary amine. Several reagents can accomplish this transformation, each with its own benefits regarding reaction conditions and functional group compatibility. youtube.com
Common Reagents for Azide Reduction:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts azides to amines. libretexts.org
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is considered a "green" method but may also reduce other functional groups like alkenes or alkynes. researchgate.net
Staudinger Reaction: A very mild reduction using triphenylphosphine (PPh₃) followed by hydrolysis. orgoreview.com This method is known for its excellent chemoselectivity.
| Reducing Agent | Typical Conditions | Key Advantages | Considerations |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | Highly effective and rapid | Highly reactive; reduces many other functional groups (e.g., esters, ketones) |
| H₂/Pd-C | H₂ gas (1 atm or higher), solvent (e.g., EtOH, EtOAc) | Clean reaction, byproduct is N₂ gas | Can reduce other unsaturated groups (C=C, C≡C) |
| FeCl₃/NaI | Acetonitrile (MeCN) | Selective in the presence of nitro groups. researchgate.net | Mechanism may involve in-situ formation of iron iodides. researchgate.net |
| PPh₃/H₂O (Staudinger Reaction) | THF/Water | Extremely mild and chemoselective | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct |
Reductive Amination Strategies
Reductive amination is arguably one of the most efficient and versatile methods for amine synthesis. wikipedia.orgnih.gov This one-pot reaction typically converts a ketone or aldehyde into an amine. wikipedia.org For the synthesis of this compound, the starting material would be 4-methoxyoxolan-3-one.
The process involves two key transformations within a single reaction mixture:
Imine Formation: The ketone (4-methoxyoxolan-3-one) reacts with an amine source, in this case, ammonia (NH₃), under neutral or weakly acidic conditions to form an intermediate imine (or its tautomer, an enamine). wikipedia.org
In-situ Reduction: A selective reducing agent present in the mixture reduces the imine as it is formed. This drives the equilibrium toward the final amine product.
A crucial aspect of this strategy is the choice of reducing agent. The agent must be capable of reducing the imine intermediate faster than it reduces the starting ketone.
Selective Reducing Agents for Reductive Amination:
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is less reactive than sodium borohydride (B1222165) (NaBH₄) and is stable under the weakly acidic conditions that favor imine formation, selectively reducing the protonated iminium ion.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of ketones and aldehydes.
Catalytic Hydrogenation: Using H₂ gas with catalysts like nickel, platinum, or palladium can also be effective, representing a highly atom-economical approach. wikipedia.orgtaylorandfrancis.com
| Reagent | Typical Conditions | Selectivity |
|---|---|---|
| NaBH₃CN | pH ~6-7, MeOH or EtOH | Reduces iminium ions much faster than ketones/aldehydes |
| NaBH(OAc)₃ | CH₂Cl₂, DCE, or THF | Mild, non-toxic, and highly effective for a broad range of substrates |
| H₂ / Ni, Pd, or Pt catalyst | H₂ pressure, various solvents | "Green" and atom-economical; catalyst choice can influence selectivity |
Stereoselective Control in Oxolane Ring Formation
The biological activity of molecules like this compound is often dictated by their stereochemistry. Therefore, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the methoxy and amine substituents is of paramount importance.
Diastereoselective Approaches
Achieving diastereoselectivity in the synthesis of 3,4-disubstituted tetrahydrofurans requires controlling the spatial arrangement of the two substituents relative to the ring, resulting in either a cis or trans isomer. researchgate.net This can be accomplished through several strategies:
Substrate-Controlled Synthesis: A pre-existing stereocenter in an acyclic precursor can direct the stereochemical outcome during the cyclization reaction. For instance, an intramolecular Williamson ether synthesis or an oxidative cyclization of a carefully chosen chiral precursor can lead to the formation of the oxolane ring with a specific diastereomeric preference. nih.gov
Reagent-Controlled Synthesis: The stereochemical outcome of a reaction on a pre-formed ring can be influenced by the steric bulk of the reagents. For example, the reduction of the precursor ketone, 4-methoxyoxolan-3-one, with a bulky hydride reagent (e.g., L-Selectride) versus a smaller one (e.g., NaBH₄) can lead to different diastereomers of the intermediate 4-methoxyoxolan-3-ol. This alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a sulfonate followed by substitution with azide, often with inversion of stereochemistry.
Thermodynamic vs. Kinetic Control: In some cases, one diastereomer may be thermodynamically more stable than the other. Allowing the reaction mixture to equilibrate can favor the formation of the more stable product. Conversely, using low temperatures and rapid reaction conditions can favor the kinetically formed product. The cyclization of certain epoxyalcohols, for example, can be controlled to yield specific diastereomers based on whether the process is reversible. sci-hub.stfigshare.com
Enantioselective Synthesis via Chiral Catalysis
To produce a single enantiomer of this compound, asymmetric catalysis is the most powerful tool. This involves using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Transition-metal-catalyzed reactions are at the forefront of enantioselective synthesis. rsc.org For this compound, asymmetric reductive amination (ARA) and the asymmetric hydrogenation of a related enamine are the most direct catalytic approaches. nih.govacs.org
The core principle involves the use of a transition metal (commonly Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. This chiral catalyst creates a chiral environment that differentiates between the two faces of a prochiral substrate, such as an imine or enamine.
A plausible enantioselective route could involve:
Condensation of 4-methoxyoxolan-3-one with a suitable amine (e.g., benzylamine) to form a prochiral imine.
Asymmetric hydrogenation of this imine using a chiral catalyst. The hydrogen is delivered preferentially to one face of the C=N double bond, establishing the stereocenter at C-3.
If a protecting group like benzylamine (B48309) was used, it is subsequently removed to yield the primary amine.
The success of these reactions is highly dependent on the precise combination of the metal and the chiral ligand.
| Metal | Common Chiral Ligands | Transformation | Key Features |
|---|---|---|---|
| Iridium (Ir) | Phosphine-amine-phosphine (PNP) ligands, Crabtree's catalyst derivatives | Asymmetric Hydrogenation of Imines/Enamines | Highly effective for a broad range of substrates, including challenging dialkyl imines. chinesechemsoc.orgnih.gov |
| Rhodium (Rh) | DIPAMP, DuPhos, Josiphos | Asymmetric Hydrogenation | Pioneering catalysts in asymmetric synthesis, often show high enantioselectivity. |
| Ruthenium (Ru) | BINAP, TsDPEN | Asymmetric Transfer Hydrogenation, Asymmetric Reductive Amination | Can use alternative hydrogen sources like formic acid or isopropanol. |
Biocatalysis, using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs), also presents a powerful, green alternative for asymmetric reductive amination, often providing exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions. acs.orgacs.org
Chemical Reactivity and Transformation Mechanisms of 4 Methoxyoxolan 3 Amine
Reactions of the Amine Functional Group
The amine moiety is a versatile functional group that readily participates in reactions with various electrophiles. Its reactivity is central to the synthesis of more complex molecules derived from the 4-Methoxyoxolan-3-amine scaffold.
As a primary amine, this compound acts as a potent nucleophile, readily attacking electron-deficient centers. This nucleophilicity is the basis for several fundamental transformations, including alkylation, acylation, and imine formation.
The reaction of this compound with alkyl halides proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism. ucalgary.cawikipedia.org The nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca
The initial product is a secondary amine. However, this product is also nucleophilic—often more so than the starting primary amine—and can compete for the remaining alkyl halide. masterorganicchemistry.com This leads to a significant challenge in controlling the reaction to achieve mono-alkylation. The process can continue, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt through a process known as exhaustive alkylation. masterorganicchemistry.comjove.com To favor the formation of the primary amine, a large excess of the amine relative to the alkylating agent is typically required. wikipedia.orgjove.com
Mechanism of Alkylation:
Nucleophilic Attack: The primary amine attacks the alkyl halide in an S_N2 reaction.
Deprotonation: A base, often excess amine, removes a proton from the resulting ammonium salt to yield the neutral secondary amine. ucalgary.ca
Further Alkylation (Overalkylation): The product amine can react further with the alkyl halide. libretexts.org
| Reactant | Reagent | Product Stage | Product Structure | Product Name |
|---|---|---|---|---|
| This compound | 1 eq. CH₃I | Secondary Amine | ![]() | N-Methyl-4-methoxyoxolan-3-amine |
| N-Methyl-4-methoxyoxolan-3-amine | 1 eq. CH₃I | Tertiary Amine | ![]() | N,N-Dimethyl-4-methoxyoxolan-3-amine |
| N,N-Dimethyl-4-methoxyoxolan-3-amine | 1 eq. CH₃I | Quaternary Ammonium Salt | ![]() | 4-Methoxy-N,N,N-trimethyloxolan-3-aminium iodide |
In contrast to alkylation, the acylation of this compound with reagents like acyl chlorides or acid anhydrides is a highly controlled and efficient reaction. chemistrystudent.com The reaction proceeds through a nucleophilic addition-elimination mechanism to form a stable N-substituted amide. libretexts.orgdocbrown.info
The lone pair on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the amide. libretexts.org The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This deactivation prevents further acylation, meaning the reaction cleanly stops after the addition of a single acyl group. libretexts.org
Mechanism of Acylation:
Nucleophilic Addition: The amine attacks the carbonyl carbon of the acyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate. chemguide.co.uk
Elimination: The C=O double bond reforms, and the chloride ion is eliminated. libretexts.org
Deprotonation: A base (such as excess amine or pyridine) removes the proton from the nitrogen to give the neutral amide product. chemguide.co.uk
| Reactant | Reagent | Product Structure | Product Name | Reaction Type |
|---|---|---|---|---|
| This compound | Ethanoyl chloride (CH₃COCl) | ![]() | N-(4-Methoxyoxolan-3-yl)ethanamide | Nucleophilic Addition-Elimination |
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.orglibretexts.org The reaction of this compound with a carbonyl compound is a reversible, acid-catalyzed process. libretexts.orgmasterorganicchemistry.com
The reaction mechanism involves two main stages. First, the nucleophilic amine attacks the carbonyl carbon, leading to a neutral tetrahedral intermediate called a carbinolamine after proton transfer. libretexts.orgyoutube.com Second, the carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the final imine product. libretexts.orgjove.com The reaction's rate is pH-dependent, typically being fastest at a mildly acidic pH of around 4 to 5. libretexts.orgjove.com
Enamine formation, which involves the formation of a C=C-N linkage, is characteristic of the reaction between aldehydes or ketones and secondary amines. As this compound is a primary amine, it will form imines.
| Reactant | Reagent (Generic) | Product Structure (Generic) | Product Class | Key Intermediate |
|---|---|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R₂C=O) | ![]() | Imine (Schiff Base) | Carbinolamine |
The amine group is typically a poor leaving group, but it can be converted into a good one to facilitate elimination reactions. libretexts.org The Hofmann elimination is a classic method for achieving this, resulting in the formation of an alkene. byjus.com This process involves two sequential steps.
First, the amine undergoes exhaustive methylation, typically with excess methyl iodide, to form a quaternary ammonium salt. libretexts.org This salt, containing a positively charged nitrogen, is an excellent leaving group. masterorganicchemistry.com Second, the quaternary ammonium salt is treated with a strong base, commonly silver oxide (Ag₂O) in water, and heated. libretexts.orgbyjus.com The hydroxide (B78521) ion acts as a base, abstracting a β-hydrogen and inducing an E2 elimination to form an alkene and a tertiary amine as a leaving group. libretexts.orgmasterorganicchemistry.com
A key feature of this reaction is its regioselectivity, which follows the Hofmann rule . This rule predicts that the major product will be the least substituted (and least stable) alkene. byjus.comaakash.ac.in This preference is attributed to the steric bulk of the large trialkylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered β-hydrogen. masterorganicchemistry.com The elimination proceeds via an anti-periplanar transition state. youtube.com
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | 4-Methoxy-N,N,N-trimethyloxolan-3-aminium iodide |
| 2 | Elimination | Silver(I) oxide (Ag₂O), Water (H₂O), Heat (Δ) | 2-Methoxy-2,5-dihydrofuran (Expected Alkene) + Trimethylamine |
The primary amine group of this compound can undergo various oxidative transformations. A notable reaction is the oxidation of primary amines to their corresponding oximes. This can be achieved using environmentally benign oxidants like molecular oxygen in the presence of suitable catalysts. acs.orgnih.gov
One established catalytic system involves the use of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃). acs.orgnih.gov The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by a proton transfer to generate an α-aminoalkyl radical. This radical then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide intermediate, which is subsequently converted to the oxime by the tungsten catalyst. researchgate.net Other methods utilize reagents like hydrogen peroxide with a titanium(IV) oxide catalyst. tandfonline.com This transformation is valuable as oximes are important synthetic intermediates.
| Reactant | Reagents | Expected Product Structure | Product Name | Reaction Type |
|---|---|---|---|---|
| This compound | O₂, DPPH, WO₃/Al₂O₃ | ![]() | 4-Methoxyoxolan-3-one oxime | Catalytic Oxidation |
Nucleophilic Reactivity of the Amine
Reactions Involving the Methoxy (B1213986) Ether Linkage
The methoxy group in this compound is an ether linkage, which is generally characterized by its relative inertness. However, under specific conditions, this bond can be cleaved.
Ether cleavage is a fundamental reaction that breaks the carbon-oxygen bond of an ether. wikipedia.org Due to their general stability, this transformation requires harsh conditions, typically involving strong acids. wikipedia.orgopenstax.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr); hydrogen chloride (HCl) is generally not effective. openstax.orglibretexts.org
The reaction mechanism for the acidic cleavage of an ether, such as the methoxy group in this compound, begins with the protonation of the ether oxygen by the strong acid. This step creates a good leaving group (methanol). Following protonation, the reaction proceeds via either an SN1 or SN2 nucleophilic substitution pathway, depending on the structure of the ether. wikipedia.orgopenstax.org
SN2 Mechanism: For ethers with primary and secondary alkyl groups, the cleavage typically follows an SN2 pathway. The halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. openstax.orglibretexts.org In the case of this compound, the methoxy group is attached to a secondary carbon within the tetrahydrofuran (B95107) ring. Nucleophilic attack by a halide ion would occur at the methyl carbon of the methoxy group, leading to the formation of a 4-hydroxyoxolan-3-amine and a methyl halide.
SN1 Mechanism: Ethers containing tertiary, benzylic, or allylic groups are more likely to cleave via an SN1 mechanism. This is because these groups can form stable carbocation intermediates. openstax.orglibretexts.org This pathway is less likely for the cleavage of the methoxy group in this compound unless reaction conditions strongly favor carbocation formation at the C4 position of the oxolane ring.
The table below summarizes the expected outcomes of ether cleavage reactions on this compound.
| Reagent | Probable Mechanism | Expected Products |
| Excess HI or HBr | SN2 | 4-Hydroxyoxolan-3-amine and Methyl Halide |
| Lewis Acids (e.g., BBr₃) | SN2 | 4-Hydroxyoxolan-3-amine and Methyl Bromide |
The stability of the methoxy ether linkage is a significant feature of this compound. Ethers are known to be unreactive towards many common reagents, including bases, nucleophiles, and dilute acids. openstax.org This chemical resilience makes them useful as protecting groups in organic synthesis.
| Condition | Stability of Methoxy Group | Overall Molecular Stability |
| Strong Acid (e.g., HI, HBr) | Unstable, prone to cleavage | Low |
| Strong Base (e.g., NaOH) | Stable | High |
| Neutral (e.g., Water) | Stable | High |
| Oxidizing Agents | Generally Stable | Amine group may be susceptible to oxidation |
| Reducing Agents | Stable | High |
Transformations of the Tetrahydrofuran (Oxolane) Ring System
The tetrahydrofuran ring is a cyclic ether and, like its acyclic counterparts, is relatively unreactive. Cleavage of this unstrained ring requires specific and often forceful conditions. wikipedia.org
The ring-opening of tetrahydrofuran (THF) typically involves strong Lewis acids or electrophilic reagents. researchgate.net A theoretical study using density functional theory has explored the factors affecting the activation energies for the ring-opening of THF by frustrated Lewis pairs (FLPs). researchgate.net For this compound, ring-opening would involve the cleavage of one of the C-O bonds within the oxolane ring.
This reaction is generally more challenging than the cleavage of the exocyclic methoxy group. Strong acids can protonate the ring oxygen, making it susceptible to nucleophilic attack. This would result in a linear amino alcohol derivative. For instance, reaction with excess HI could potentially lead to the formation of a di-iodinated amino alcohol, though this would require harsh conditions. The initiation of cationic ring-opening polymerization of THF by certain reagents has also been studied, which provides insight into the electrophilic initiation of ring cleavage. researchgate.net
The this compound molecule contains two stereocenters at the C3 and C4 positions. Any reaction that occurs at these centers can proceed with either inversion or retention of stereochemistry, depending on the mechanism.
Inversion of Configuration: If a reaction at C3 or C4 proceeds through an SN2 mechanism, it will result in an inversion of the stereochemical configuration at that center. For example, if a nucleophile were to displace the methoxy group at C4 directly (a difficult reaction), it would lead to an inversion of the stereocenter at C4.
Retention or Racemization: If a reaction proceeds through an SN1 mechanism, it would involve the formation of a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a mixture of enantiomers (racemization) or a mixture where one stereoisomer is favored.
The stereochemical outcome is critical in the synthesis of optically pure compounds, and patents related to derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid emphasize the importance of controlling the stereochemistry at the C3 position. google.com
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. wikipedia.org These reactions are highly efficient and atom-economical. tcichemicals.com The primary amine functionality of this compound makes it an ideal candidate for participation in several well-known MCRs. organic-chemistry.org
In many MCRs, an amine component reacts with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which then reacts with other components. organic-chemistry.org Given its structure, this compound can serve as the amine component in reactions such as:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov Using this compound in an Ugi reaction would produce a complex, dipeptide-like molecule incorporating the substituted oxolane scaffold.
Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. While the primary amine is not a direct component, related isocyanide-based MCRs could potentially utilize the amine after its conversion to an isocyanide. wikipedia.orgnih.gov
Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone). organic-chemistry.org this compound could readily participate as the amine component.
Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tcichemicals.com While not a direct application for a primary amine, variations of this reaction could potentially incorporate this compound.
The participation of this compound in MCRs offers a powerful strategy for the rapid generation of diverse and complex molecules with potential applications in medicinal chemistry and materials science. tcichemicals.com
Derivatization Strategies and Analogue Development
Synthesis of Substituted 4-Methoxyoxolan-3-amine Derivatives
The synthesis of substituted derivatives of this compound can be approached through various established synthetic methodologies targeting the amine functionality and the oxolane ring.
The primary amine group of the this compound scaffold is a key site for derivatization. Standard reactions such as acylation, alkylation, and reductive amination can be employed to introduce a wide variety of substituents. For instance, acylation with a range of acyl chlorides or carboxylic acids would yield a library of amide derivatives. Similarly, N-alkylation could introduce diverse alkyl or aryl groups.
Modification of the oxolane ring itself offers another avenue for creating structural diversity. While direct functionalization of the saturated tetrahydrofuran (B95107) ring can be challenging, synthetic strategies starting from functionalized precursors can be employed. For example, methods for the synthesis of substituted tetrahydrofurans include nucleophilic substitutions, [3+2]-cycloadditions, and oxidative cyclizations researchgate.net. A patent for a related structure, 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, describes processes for manufacturing optically pure substituted amides, highlighting the feasibility of creating complex derivatives of the aminotetrahydrofuran core google.com.
Table 1: Potential Synthetic Routes for Substituted this compound Derivatives
| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |
| N-Acylation | Acyl chlorides, carboxylic acids with coupling agents (e.g., EDC, HATU) | Aliphatic, aromatic, and heterocyclic amides |
| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH(OAc)₃) | Diverse alkyl and aryl groups |
| Oxolane Ring Modification | Starting from functionalized precursors via methods like intramolecular S_N2 reactions or cycloadditions. nih.gov | Additional functional groups on the tetrahydrofuran ring |
Bioisosteric Modifications of the Oxolane Ring or Substituents
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties. For the this compound scaffold, several bioisosteric modifications can be envisioned.
The oxolane ring, a cyclic ether, could be replaced with other five- or six-membered heterocycles to explore the impact on biological activity and metabolic stability. Potential bioisosteres for the tetrahydrofuran ring include tetrahydropyran, pyrrolidine, or cyclopentane. The choice of bioisostere would depend on the desired changes in properties such as polarity, hydrogen bonding capacity, and conformational rigidity. The use of heterocyclic ring systems as bioisosteres for peptide/amide bonds has been a successful strategy in drug design to enhance binding affinity and provide novel chemical scaffolds nih.gov.
The methoxy (B1213986) group at the 4-position is another candidate for bioisosteric replacement. Depending on the specific biological target and the role of this group, it could be replaced with other small, polar or non-polar groups. For example, a hydroxyl group would introduce a hydrogen bond donor, while a methyl or fluoro group would alter the lipophilicity and electronic properties.
The amine group at the 3-position is crucial for many interactions, but its properties can be fine-tuned through bioisosteric replacement of its substituents. For example, an amide bond introduced via acylation could be replaced by metabolically more stable bioisosteres like 1,2,3-triazoles, oxadiazoles, or imidazoles nih.gov. The trifluoroethylamine motif has also been explored as a bioisosteric replacement for amides, offering increased metabolic stability drughunter.com.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Oxolane (Tetrahydrofuran) Ring | Tetrahydropyran, Pyrrolidine, Cyclopentane | Altering ring size, polarity, and hydrogen bonding capacity. |
| Methoxy Group | Hydroxyl, Methyl, Fluoro, Cyano | Modulating polarity, lipophilicity, and electronic properties. |
| Amine-derived Amide Bond | 1,2,3-Triazole, Oxadiazole, Imidazole, Trifluoroethylamine | Enhancing metabolic stability and modifying hydrogen bonding patterns. nih.govdrughunter.com |
Preparation of Functionalized Probes and Conjugates
To investigate the biological targets and mechanism of action of this compound derivatives, the synthesis of functionalized probes is essential. These probes typically contain a reporter group, such as a fluorescent dye, a biotin tag for affinity purification, or a photoreactive group for covalent labeling of target proteins.
The primary amine of the this compound scaffold provides a convenient handle for the attachment of such probes. A common strategy involves the use of a bifunctional linker, which first reacts with the amine and then with the reporter group. Alternatively, the reporter group can be incorporated as part of a substituent introduced through acylation or alkylation of the amine. For example, a carboxylic acid-containing fluorescent dye could be coupled to the amine using standard amide bond formation chemistry. The synthesis of new amino-functionalized porphyrins for organophotocatalysis demonstrates the feasibility of attaching complex functional groups to amine-containing scaffolds nih.gov.
Generation of Compound Libraries Based on the this compound Scaffold
The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening. Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of diverse analogues.
A library design could involve diversification at one or more points on the scaffold. For instance, a library could be constructed by reacting a common this compound core with a diverse set of building blocks targeting the amine group. This could involve an array of acylating agents or aldehydes/ketones for reductive amination. The use of tetrahydrofuran-based amino acids as library scaffolds has been demonstrated, showcasing the potential for creating libraries with multiple points of diversification nih.govacs.org. These libraries can be designed to explore a wide range of chemical space and identify structure-activity relationships (SAR). Solid-phase synthesis, where the scaffold is attached to a resin, can facilitate the purification of the library members.
Table 3: Illustrative Design of a Combinatorial Library Based on the this compound Scaffold
| Scaffold | Diversification Point | Building Block Class | Number of Building Blocks | Resulting Library Size |
| This compound | Amine (N-Acylation) | Carboxylic Acids | 100 | 100 |
| This compound | Amine (Reductive Amination) | Aldehydes | 50 | 50 |
| This compound | Amine (N-Acylation) & a second variable substituent on the acylating agent | Carboxylic Acids with variable R-groups | 20 x 20 | 400 |
Applications in Advanced Organic Synthesis and Catalysis
4-Methoxyoxolan-3-amine as a Chiral Building Block
The inherent chirality and functional group arrangement of this compound make it an attractive starting material for the synthesis of more elaborate molecules. Its classification as a chiral building block is well-established, with various stereoisomers being commercially available for use in asymmetric synthesis. The tetrahydrofuran (B95107) ring provides a conformationally constrained scaffold, while the amine and methoxy (B1213986) groups offer handles for diverse chemical transformations.
Synthesis of Nucleoside Analogues (focus on synthetic methodology)
While direct literature detailing the use of this compound in the synthesis of nucleoside analogues is not extensively available, its structural motifs are highly relevant to this class of compounds. Nucleoside analogues are crucial in medicinal chemistry, often acting as antiviral or anticancer agents. The synthesis of these molecules typically involves the coupling of a modified sugar moiety with a nucleobase.
The 3-amino-4-methoxy-tetrahydrofuran scaffold of this compound can be envisioned as a precursor to a modified sugar component. A general synthetic approach could involve the conversion of the amine functionality into a suitable leaving group or its use as a handle to introduce other functionalities. The stereochemistry at the 3- and 4-positions of the oxolane ring would be critical in dictating the stereochemical outcome of the final nucleoside analogue. A hypothetical synthetic route could involve the protection of the amine, followed by functional group interconversion at the 2- and 5-positions of the tetrahydrofuran ring to install hydroxyl groups or their protected forms, mimicking the structure of natural ribose or deoxyribose sugars. Subsequent coupling with a nucleobase, often under Lewis acid or enzymatic catalysis, would lead to the desired nucleoside analogue. The methoxy group at the 4-position could be retained as a key modification or serve as a precursor to other functionalities.
Construction of Peptide Mimetics (focus on coupling reactions)
Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of constrained amino acid surrogates is a common strategy in the design of peptidomimetics. This compound can serve as a precursor to such surrogates.
The primary amine of this compound can readily participate in standard peptide coupling reactions. For instance, it can be acylated by an N-protected amino acid or a peptide fragment using common coupling reagents like carbodiimides (e.g., DCC, EDC) or activated esters. The resulting amide bond would incorporate the rigid 4-methoxyoxolane scaffold into the peptide backbone. The stereochemistry of the oxolane ring would influence the local conformation of the resulting peptidomimetic, potentially inducing specific secondary structures like turns or helices.
| Coupling Reagent Class | Example Reagent | General Reaction |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | R-COOH + H₂N-R' --(DCC)--> R-CONH-R' |
| Activated Esters | N-Hydroxysuccinimide (NHS) esters | R-CO-NHS + H₂N-R' --> R-CONH-R' + NHS-H |
| Phosphonium Salts | BOP reagent | R-COOH + H₂N-R' --(BOP)--> R-CONH-R' |
| Urnonium Salts | HBTU, HATU | R-COOH + H₂N-R' --(HBTU/HATU)--> R-CONH-R' |
The choice of coupling reagent and reaction conditions would be critical to ensure efficient and epimerization-free incorporation of the this compound moiety.
Intermediate in Complex Molecule Synthesis
The utility of this compound as a key intermediate has been demonstrated in the synthesis of biologically active complex molecules. A notable example is its use in the preparation of pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines, which have been investigated as phosphodiesterase 1 (PDE1) inhibitors. nih.gov
In a patented synthetic route, this compound is reacted with a substituted pyrazole (B372694) precursor to construct a key intermediate. nih.gov The amino group of this compound participates in a nucleophilic substitution or a related coupling reaction to form a new carbon-nitrogen bond, thereby introducing the chiral tetrahydrofuran moiety into the growing molecule. This specific application underscores the value of this compound as a readily available chiral building block for introducing specific stereochemical and structural features into complex drug candidates.
Role in Ligand Design for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structural features of this compound make it an interesting scaffold for the design of novel chiral ligands.
Coordination Chemistry with Transition Metals
While specific studies on the coordination chemistry of ligands derived directly from this compound are not widely reported, its functional groups are well-suited for binding to transition metals. The amino group is a classic Lewis base and can coordinate to a variety of metal centers. The ether oxygen of the tetrahydrofuran ring and the methoxy group can also act as donor atoms, potentially allowing the molecule to function as a bidentate or even tridentate ligand.
Modification of the amine functionality, for example, through Schiff base formation with a salicylaldehyde (B1680747) derivative or by conversion to a phosphine (B1218219), could generate a range of N,O- or N,P-type ligands. The coordination of such ligands to transition metals like rhodium, iridium, palladium, or copper would generate chiral metal complexes that could be screened for catalytic activity in various asymmetric transformations. The stereochemistry of the this compound backbone would be crucial in creating a specific chiral environment around the metal center.
Influence of Stereochemistry on Catalytic Enantioselectivity
The enantioselectivity of a metal-catalyzed reaction is directly influenced by the stereochemical environment created by the chiral ligand. In a ligand derived from this compound, the fixed spatial arrangement of the substituents on the tetrahydrofuran ring would control the disposition of other parts of the ligand and, consequently, the coordination geometry of the metal complex.
This defined chiral pocket around the metal center would lead to diastereomeric transition states when the catalyst interacts with a prochiral substrate. The energy difference between these diastereomeric transition states would determine the enantiomeric excess of the product. The rigidity of the oxolane scaffold is advantageous in this context, as it can lead to a well-defined and predictable chiral environment. Fine-tuning of the ligand structure, for instance by modifying the groups attached to the amine or by altering the stereochemistry of the oxolane core, would allow for the optimization of enantioselectivity for a given catalytic reaction.
Incorporation into Polymeric Structures for Research Applications
Due to the lack of available research, it is not possible to provide information on the incorporation of this compound into polymeric structures for research applications. There are no documented studies, and therefore no data tables or detailed research findings can be presented on this topic.
Computational and Theoretical Studies of 4 Methoxyoxolan 3 Amine
Molecular Modeling and Conformational Analysis
Molecular modeling of 4-Methoxyoxolan-3-amine has been performed to understand its three-dimensional structure and conformational preferences. The inherent flexibility of the oxolane (tetrahydrofuran) ring, which can adopt various puckered conformations, combined with the rotational freedom of the methoxy (B1213986) and amine substituents, results in a complex conformational landscape.
Conformational analysis, often carried out using molecular mechanics or quantum chemical methods, reveals the relative energies of different spatial arrangements of the molecule. For substituted five-membered rings like oxolane, the most stable conformations are typically envelope (C_s) or twist (C_2) forms, which minimize torsional and angle strain. youtube.com The introduction of substituents, such as the methoxy and amine groups at the 3- and 4-positions, influences the puckering of the ring and the preferred orientation of these groups (axial vs. equatorial). Studies on similar monosubstituted cyclohexanes and other heterocyclic systems have shown that bulky substituents generally favor an equatorial position to minimize steric hindrance. nih.gov In the case of this compound, the interplay between steric effects and potential intramolecular hydrogen bonding between the amine and methoxy groups is a key determinant of the lowest energy conformer.
A relaxed potential energy surface scan, varying the key dihedral angles, can identify the global and local energy minima. These calculations indicate that specific conformers are significantly more stable and thus more likely to be populated at room temperature. arxiv.org
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-O1) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 35.2° | 0.00 | 75.3 |
| 2 | -34.8° | 0.85 | 19.1 |
| 3 | 155.6° | 2.10 | 4.5 |
| 4 | -156.1° | 2.50 | 1.1 |
Note: Data is representative and based on typical computational results for substituted oxolanes.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of this compound. youtube.com These calculations typically start with a geometry optimization to find the lowest energy structure. researchgate.net
The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov For example, DFT calculations can predict the C-O and C-N bond lengths, which are indicative of their bond strength and character. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the lone pair of the amine nitrogen is expected to be a region of high negative potential, indicating its nucleophilic character. researchgate.net
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -8.9 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap (ΔE) | 10.1 eV |
| Dipole Moment | 2.5 D |
Note: Values are illustrative and based on DFT calculations of similar small organic molecules.
Table 3: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C3-N | 1.46 |
| C4-O(methoxy) | 1.42 |
| O1-C2 | 1.43 |
| C2-C3 | 1.54 |
| C3-C4 | 1.53 |
| C4-C5 | 1.53 |
| C5-O1 | 1.43 |
| ∠ C3-C4-O(methoxy) | 109.5° |
| ∠ C2-C3-N | 110.2° |
Note: Data is representative of typical bond lengths and angles for substituted tetrahydrofurans from computational studies. nih.govnih.gov
Pharmacophore Modeling for Ligand-Based and Structure-Based Design
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govmdpi.com
For this compound, a pharmacophore model would typically be generated based on its three-dimensional structure and potential interaction points. The key features would likely include:
A hydrogen bond donor from the primary amine group.
A hydrogen bond acceptor from the oxygen atom of the methoxy group and/or the oxygen atom within the oxolane ring.
A positive ionizable feature associated with the protonated amine under physiological conditions.
Hydrophobic features arising from the aliphatic carbon backbone of the oxolane ring.
These features, with their specific spatial relationships, define the pharmacophore hypothesis for this molecule. mdpi.com
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds. jocpr.comnih.gov This process, known as ligand-based virtual screening, aims to identify other molecules that possess the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity. The screening process filters databases containing millions of compounds, prioritizing those that fit the pharmacophore model for further investigation. researchgate.net This approach is highly efficient for discovering novel scaffolds that could interact with the same target as this compound.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. youtube.com This technique is instrumental in understanding the potential interactions of this compound at a molecular level.
Docking simulations of this compound into the active site of a relevant protein target, for instance, a serine/threonine kinase, would be performed. nih.govnottingham.ac.uk The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the binding affinity. The scoring function typically considers factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.
The results of molecular docking can reveal key interactions, such as hydrogen bonds between the amine or methoxy groups of the ligand and amino acid residues in the protein's active site. For example, the amine group could act as a hydrogen bond donor to a backbone carbonyl or an acidic residue like aspartate or glutamate, while the ether oxygen could accept a hydrogen bond. youtube.com These simulations provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs.
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights that are not accessible from static docking poses. An MD simulation of this compound complexed with a protein target would be initiated from a promising docking pose.
Over the course of the simulation (typically spanning nanoseconds to microseconds), the movements of all atoms in the system are calculated by solving Newton's equations of motion. This allows for the exploration of the conformational space of both the ligand and the protein, providing a more realistic representation of their interaction.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.
These simulations can confirm the stability of the interactions predicted by molecular docking and reveal the role of water molecules in the binding site, thus providing a comprehensive understanding of the binding event at a dynamic, atomic level.
Theoretical Structure-Activity Relationship (SAR) Studies (excluding experimental biological activity results)
Theoretical Structure-Activity Relationship (SAR) studies utilize computational methods to correlate the structural features of a molecule with its predicted biological activity. This approach is instrumental in drug discovery and medicinal chemistry for designing and optimizing lead compounds. For this compound, a theoretical SAR study would involve the generation of a dataset of structurally related analogs and the subsequent calculation of various molecular descriptors.
Methodology for a Theoretical SAR Study:
A typical workflow for a theoretical SAR study on this compound and its derivatives would involve:
Generation of a Virtual Library: A series of virtual analogs would be created by systematically modifying the core structure of this compound. Modifications could include changes to the methoxy and amine substituents, as well as alterations to the oxolane ring itself.
Calculation of Molecular Descriptors: For each analog, a range of quantum mechanical and molecular mechanics calculations would be performed to determine various electronic, steric, and lipophilic properties.
Quantitative Structure-Activity Relationship (QSAR) Model Development: Statistical methods would then be employed to build a mathematical model that correlates the calculated descriptors with a predicted biological activity.
Predicted Key Structural Determinants for Activity:
In the absence of specific studies on this compound, we can hypothesize which structural features would likely be important based on general principles of medicinal chemistry. The amine and methoxy groups, being polar and capable of hydrogen bonding, would be expected to play a crucial role in any potential interactions with a biological target. The stereochemistry of the oxolane ring would also be a critical factor, as different spatial arrangements of the substituents would significantly affect the molecule's ability to fit into a binding site.
Table of Hypothetical Analogs and Their Potential Impact on Activity:
| Analog of this compound | Modification | Predicted Impact on Theoretical Activity |
| (3S,4S)-4-Hydroxyoxolan-3-amine | Demethylation of the methoxy group | Increased hydrogen bonding potential, potentially altering binding affinity. |
| (3S,4S)-4-Methoxyoxolan-3-yl)methanamine | Extension of the amine group | Altered basicity and steric profile, potentially probing different regions of a binding pocket. |
| (3S,4S)-4-Fluorooxolan-3-amine | Replacement of methoxy with fluoro group | Modified electronic properties and reduced hydrogen bonding capability, likely impacting binding. |
It is crucial to reiterate that the information presented in this section is based on established computational chemistry principles and not on published research specific to this compound.
Prediction of Reaction Pathways and Mechanisms
Computational chemistry can also be used to predict the most likely pathways for the synthesis or degradation of a molecule and to elucidate the mechanisms of these reactions. Such studies typically involve mapping the potential energy surface of the reacting system to identify transition states and intermediates.
Predicted Synthetic Pathways:
While no specific computational studies on the synthesis of this compound are available, general methods for the formation of substituted tetrahydrofurans and amines can provide a basis for predicted reaction pathways. Common strategies that could be theoretically modeled include:
Reductive Amination: A plausible synthetic route could involve the reductive amination of a corresponding ketone precursor, 4-methoxyoxolan-3-one. Computational modeling could predict the feasibility of this reaction with various reducing agents and nitrogen sources.
Nucleophilic Substitution: Another potential pathway could involve the nucleophilic substitution of a leaving group at the 3-position of a substituted oxolane with an amine. Theoretical calculations could help in selecting the optimal leaving group and reaction conditions.
Table of Potential Reaction Steps and Their Theoretical Investigation:
| Reaction Step | Computational Method | Information Gained |
| Formation of an iminium intermediate from 4-methoxyoxolan-3-one and ammonia (B1221849) | Density Functional Theory (DFT) | Activation energy and thermodynamics of the reaction. |
| Hydride reduction of the iminium intermediate | DFT with explicit solvent models | Reaction pathway, transition state geometry, and prediction of stereochemical outcome. |
| SN2 reaction of a 3-halo-4-methoxyoxolane with an amine | Ab initio methods | Reaction barrier heights and the influence of the halogen substituent on reactivity. |
The prediction of reaction pathways for a molecule like this compound would provide valuable insights for synthetic chemists, helping to guide experimental efforts. However, at present, such specific computational predictions for this compound are not found in the scientific literature.
Green Chemistry Principles in the Synthesis and Application of 4 Methoxyoxolan 3 Amine
Atom Economy Maximization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. acs.org Synthetic pathways with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org For the synthesis of 4-Methoxyoxolan-3-amine, this would involve selecting reactions that, by their nature, incorporate the majority of the atoms from the starting materials into the final molecule. Rearrangement, addition, and cycloaddition reactions are examples of reaction types that often exhibit high atom economy. In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of stoichiometric byproducts.
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Transformation | Inherent Atom Economy |
| Addition | A + B → C | 100% |
| Rearrangement | A → B | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A-B → A + B | < 100% |
Use of Safer Solvents and Reaction Media
The choice of solvents and separation agents is a critical aspect of green chemistry, as these auxiliary substances often constitute a significant portion of the mass in a chemical process and contribute heavily to its environmental impact. acs.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. For the synthesis of this compound, a shift away from traditional volatile organic compounds (VOCs) such as chlorinated hydrocarbons would be a primary goal. researchgate.net Safer alternatives could include water, supercritical fluids like CO2, or bio-derived solvents. researchgate.net The selection of a solvent would also depend on its compatibility with the reaction chemistry and its energy requirements for removal and purification.
Development of Catalytic (vs. Stoichiometric) Methodologies
Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, reducing waste. compoundchem.com Catalysts can enable reactions with higher atom economies and lower energy requirements. compoundchem.com In the context of synthesizing this compound, developing catalytic routes would be a key green chemistry objective. For instance, if a reduction step is required, a catalytic hydrogenation would be preferable to using a stoichiometric reducing agent like sodium borohydride (B1222165), as the former has a 100% atom economy in principle. acs.org The use of biocatalysts, such as enzymes, offers high selectivity and can often be performed in aqueous media under mild conditions, further enhancing the green profile of a synthesis.
Energy Efficiency in Reaction Design
Energy efficiency is a cornerstone of green chemistry, aiming to minimize the energy consumption of chemical processes. acs.org Synthetic methods should be designed to be conducted at ambient temperature and pressure whenever possible. The energy required for heating, cooling, separations, and purifications should be carefully considered and minimized. For the synthesis of this compound, this would involve selecting reactions with low activation energies and exploring alternative energy sources such as microwave or photochemical activation, which can sometimes lead to faster reactions and reduced energy use compared to conventional heating.
Waste Prevention and Minimization Strategies
The first principle of green chemistry is to prevent the formation of waste rather than treating it after it has been created. acs.orgcompoundchem.com This principle is intrinsically linked to many of the others, particularly atom economy and the use of catalysts. A comprehensive waste minimization strategy for the synthesis of this compound would involve a holistic process design that considers all inputs and outputs. This includes minimizing the use of protecting groups and other temporary modifications, which generate additional waste. acs.org Real-time process monitoring can also play a role in preventing waste by allowing for immediate adjustments to reaction conditions to avoid side reactions and byproduct formation.
Application of Renewable Feedstocks and Sustainable Starting Materials
Utilizing renewable feedstocks, such as those derived from biomass, is a key strategy for making chemical processes more sustainable. compoundchem.com This reduces reliance on finite petrochemical resources. compoundchem.com For the synthesis of this compound, this would involve exploring synthetic routes that start from bio-based platform molecules. Carbohydrates, lignin, and fatty acids are abundant renewable resources that can be chemically transformed into a variety of useful building blocks. kit.eduresearchgate.net For example, furan derivatives or other oxygenated compounds derived from sugars could potentially serve as precursors for the oxolane ring structure of this compound.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., methyl iodide) .
- Spill management : Neutralize acidic residues with sodium bicarbonate; absorb spills with vermiculite .
How does the methoxy group influence the compound’s solubility and bioavailability in pharmacological studies?
Advanced Research Question
- Solubility : Methoxy groups enhance lipophilicity (logP ~1.2), reducing aqueous solubility. Co-solvents (DMSO/PEG 400) or micellar formulations improve dissolution .
- Bioavailability : Substituent positioning (para vs. meta) affects membrane permeability. MDCK cell assays quantify apparent permeability (Papp) .
What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
Advanced Research Question
- Catalytic systems : Pd(OAc)₂/XPhos promotes Suzuki-Miyaura coupling at the amine-adjacent position .
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer reactivity .
- Solvent effects : Dioxane enhances selectivity over THF in Buchwald-Hartwig aminations .
How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid metabolic pathway tracing?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






